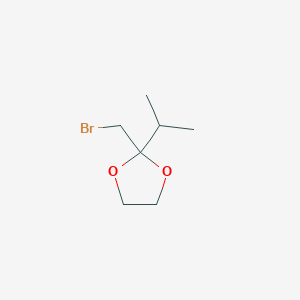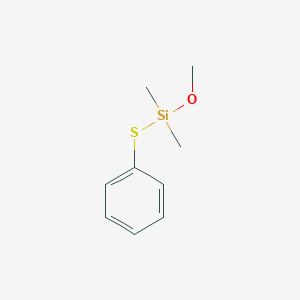![molecular formula C15H26IOP B14609995 Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide CAS No. 60998-17-6](/img/structure/B14609995.png)
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is a quaternary phosphonium salt that features a phosphine center bonded to a 2-hydroxyphenyl group and two tert-butyl groups, with an iodide counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide typically involves the reaction of di-tert-butylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include the use of an inert atmosphere and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to ensure the stability of the intermediates and the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide can undergo various chemical reactions, including:
Oxidation: The phosphine center can be oxidized to form phosphine oxides.
Substitution: The iodide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Complexation: The compound can form complexes with transition metals, which can be useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphonium salts, and metal-phosphine complexes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: It is used in the synthesis of advanced materials and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalysis .
類似化合物との比較
Similar Compounds
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Similar in structure but with a different counterion, used in similar catalytic applications.
2,6-Di-tert-butylphenol: A related compound used as an antioxidant and stabilizer in polymers.
2,6-Di-tert-butylpyridine: Used as a proton trapping agent in polymerization reactions.
Uniqueness
Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide is unique due to its specific combination of a phosphine center with a 2-hydroxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and facilitating catalytic reactions .
特性
CAS番号 |
60998-17-6 |
|---|---|
分子式 |
C15H26IOP |
分子量 |
380.24 g/mol |
IUPAC名 |
ditert-butyl-[(2-hydroxyphenyl)methyl]phosphanium;iodide |
InChI |
InChI=1S/C15H25OP.HI/c1-14(2,3)17(15(4,5)6)11-12-9-7-8-10-13(12)16;/h7-10,16H,11H2,1-6H3;1H |
InChIキー |
ABIQNMTTZUTCND-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[PH+](CC1=CC=CC=C1O)C(C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-Oxybis{4-[(cyanocarbonyl)amino]benzene}](/img/structure/B14609925.png)


![2,2,7,7-Tetramethyl-3-methylidenebicyclo[2.2.1]heptane](/img/structure/B14609941.png)
![1-[(4-Oxo-1,4-dihydropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14609946.png)

![Dispiro[2.0.2.5]undeca-1,5-diene](/img/structure/B14609968.png)

![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)
![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)




